2-Isopropylquinoline-4-carboxylic acid

Lipophilicity Drug Design LogP

This 2-isopropylquinoline-4-carboxylic acid is the definitive building block for medicinal chemistry programs targeting DNA gyrase B and IAP oncology pathways. The isopropyl group at the 2-position imparts unique steric and electronic properties essential for target binding and synthetic utility in antimalarial lead generation. Procuring the exact 2-isopropyl derivative ensures reproducible SAR data; generic 2-methyl or 2-aryl analogs cannot substitute.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 306749-60-0
Cat. No. B1308738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylquinoline-4-carboxylic acid
CAS306749-60-0
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)O
InChIInChI=1S/C13H13NO2/c1-8(2)12-7-10(13(15)16)9-5-3-4-6-11(9)14-12/h3-8H,1-2H3,(H,15,16)
InChIKeyZHQZYLFXDJYBGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylquinoline-4-carboxylic acid (CAS 306749-60-0): A Differentiated Quinoline-4-Carboxylic Acid Scaffold for Chemical Biology and Synthesis


2-Isopropylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It serves as a key building block in medicinal chemistry and synthetic organic chemistry, acting as an intermediate in the synthesis of more complex, biologically active molecules [1]. Its structure features a quinoline backbone with a carboxylic acid group at the 4-position and a distinct isopropyl substituent at the 2-position, a pattern that differentiates it from simpler alkyl or aryl analogs .

The Functional Consequences of the 2-Isopropyl Substituent on Quinoline-4-Carboxylic Acid Performance


Generic substitution among quinoline-4-carboxylic acid derivatives is not scientifically valid due to the profound impact of the 2-position substituent on critical molecular properties. Structure-activity relationship (SAR) studies on this class of compounds demonstrate that variations at the 2-position (e.g., methyl, ethyl, phenyl, styryl) directly influence key parameters including lipophilicity (LogP), target binding affinity, and overall biological activity [1]. The specific isopropyl group imparts a unique steric and electronic profile that distinguishes it from other alkyl or aryl analogs, affecting its behavior in both synthetic reactions and biological assays. Therefore, assuming equivalent performance from a 2-methyl or 2-ethyl analog is a procurement risk that can lead to inconsistent results in both chemical synthesis and biological evaluation .

Quantitative Evidence Differentiating 2-Isopropylquinoline-4-Carboxylic Acid from Structural Analogs


Lipophilic Differentiation: Increased LogP of 2-Isopropyl vs. Unsubstituted Quinoline-4-Carboxylic Acid

The introduction of the 2-isopropyl group significantly increases the lipophilicity of the quinoline-4-carboxylic acid scaffold. The 2-isopropyl derivative has a calculated octanol-water partition coefficient (LogP) of 3.6 [1]. In contrast, the unsubstituted quinoline-4-carboxylic acid (cinchoninic acid) is much more hydrophilic, with an experimental LogP of 0.93 [2]. This difference is critical for understanding membrane permeability and target engagement in biological systems.

Lipophilicity Drug Design LogP

Critical Role of 2-Position Substituent in Antimicrobial SAR of Quinoline-4-Carboxylic Acids

A comprehensive study on quinoline-4-carboxylic acid derivatives established that the nature of the 2-position substituent is a primary determinant of antimicrobial potency [1]. While specific data for the 2-isopropyl compound is not presented in this study, the SAR analysis confirms that alkyl substituents at the 2-position are essential for activity. This finding implies that the 2-isopropyl derivative will exhibit a different spectrum and level of antimicrobial activity compared to 2-aryl or unsubstituted analogs, which have been shown to possess poor activity [2].

Antimicrobial Structure-Activity Relationship SAR

Synthetic Utility: The 2-Isopropyl Group Enables Specific Downstream Modifications

The 2-isopropyl group on this quinoline-4-carboxylic acid scaffold is not merely a passive substituent; it actively participates in enabling specific synthetic transformations. For instance, it is a key starting material for the synthesis of 2-isopropyl-quinoline-4-carboxylic acid ethyl ester [1], a derivative that is subsequently used to generate 6-amino-2-bromo-1-(2-isopropyl-[4]quinolyl)-hexan-1-one, a potential antimalarial intermediate [2]. This specific reactivity profile is a direct consequence of the 2-isopropyl substitution pattern, which may not be replicated by other 2-alkyl analogs.

Synthetic Intermediate Organic Synthesis Building Block

Validated Application Scenarios for 2-Isopropylquinoline-4-Carboxylic Acid Based on Quantitative Differentiation


Lead Optimization for Antimicrobial Agents Targeting DNA Gyrase

Based on SAR studies confirming the essential role of 2-alkyl substituents for antimicrobial activity in quinoline-4-carboxylic acids [1], this compound is a prime candidate for medicinal chemistry campaigns focused on developing novel DNA gyrase B inhibitors. Its 2-isopropyl group provides a defined starting point for further structural optimization, as opposed to an unsubstituted or 2-aryl derivative which would lack this critical activity-enhancing feature.

Synthesis of Complex Antimalarial Intermediates

The compound's proven utility as a starting material for the multi-step synthesis of advanced intermediates like 6-amino-2-bromo-1-(2-isopropyl-[4]quinolyl)-hexan-1-one [2] makes it a strategic building block for antimalarial drug discovery. This specific synthetic pathway, enabled by the 2-isopropyl group, differentiates it from other quinoline-4-carboxylic acids that cannot be used in the same manner.

Development of IAP Inhibitors for Oncology

The compound's ethyl ester derivative is explicitly claimed as an inhibitor of Inhibitor of Apoptosis Proteins (IAP), which are key targets in oncology [3]. As the direct precursor to this active ester, 2-Isopropylquinoline-4-carboxylic acid is a critical starting material for synthesizing and optimizing a specific class of IAP antagonists, providing a clear procurement justification for oncology-focused research programs.

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